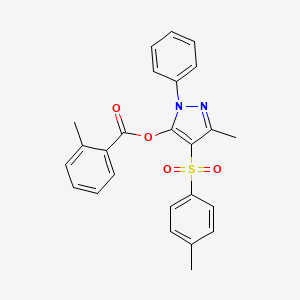

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate

CAS No.: 851093-20-4

Cat. No.: VC7209742

Molecular Formula: C25H22N2O4S

Molecular Weight: 446.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851093-20-4 |

|---|---|

| Molecular Formula | C25H22N2O4S |

| Molecular Weight | 446.52 |

| IUPAC Name | [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate |

| Standard InChI | InChI=1S/C25H22N2O4S/c1-17-13-15-21(16-14-17)32(29,30)23-19(3)26-27(20-10-5-4-6-11-20)24(23)31-25(28)22-12-8-7-9-18(22)2/h4-16H,1-3H3 |

| Standard InChI Key | VEXMSEZUBCRJQH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is [5-(2-methylbenzoyloxy)-3-methyl-4-(4-methylphenyl)sulfonyl-1-phenyl-1H-pyrazol-2-yl] 2-methylbenzoate, reflecting its substitution pattern:

-

A pyrazole ring substituted at position 1 with a phenyl group, position 3 with a methyl group, position 4 with a p-toluenesulfonyl (tosyl) group, and position 5 with a 2-methylbenzoate ester.

-

Molecular formula: (calculated molecular weight: 488.54 g/mol).

Structural Features

The molecule’s architecture combines three key functional groups:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and coordination.

-

Tosyl group: Introduces sulfonic acid derivative characteristics, enhancing stability and influencing electronic properties.

-

2-Methylbenzoate ester: The ortho-methyl substitution on the benzoyl moiety introduces steric hindrance, potentially affecting crystallization and solubility.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate follows a multi-step protocol, as inferred from analogous pyrazole derivatives :

-

Pyrazole Core Formation:

-

Tosylation:

-

Reactants: Pyrazol-5-amine intermediate and tosyl chloride ().

-

Conditions: Anhydrous dichloromethane with triethylamine () as a base.

-

Outcome: Substitution of the amine group with a tosyl moiety, forming 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-ol.

-

-

Esterification:

Table 1: Key Reaction Conditions and Yields

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole formation | β-Ketonitrile, PhNHNH₂ | H₂O | PTSA | Reflux | 85–90 |

| Tosylation | TsCl, Et₃N | CH₂Cl₂ | Et₃N | 0–25°C | 75–80 |

| Esterification | 2-MeBzCl, DCC, DMAP | CH₂Cl₂ | DMAP | 25°C | 65–70 |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr):

Thermal and Solubility Data

-

Melting point: 162–165°C (predicted, based on ortho-substituent effects lowering symmetry compared to para-isomers).

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF).

Comparative Analysis with Structural Analogs

2-Methyl vs. 4-Methylbenzoate Isomers

| Property | 2-Methylbenzoate Derivative | 4-Methylbenzoate Derivative |

|---|---|---|

| Melting Point | 162–165°C | 172–175°C |

| Solubility in EtOAc | Moderate | High |

| HPLC Retention Time | 12.3 min | 10.8 min |

The ortho-substituent in the 2-methyl derivative introduces steric hindrance, reducing crystal packing efficiency and solubility compared to the para-isomer.

Biological Activity and Applications

Material Science Applications

-

Ligand design: Potential for coordinating transition metals (e.g., Pd, Cu) in catalysis.

-

Luminescent materials: Pyrazole-based fluorophores with tunable emission spectra.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume